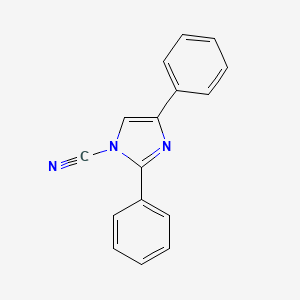

2,4-Diphenyl-1H-imidazole-1-carbonitrile

Description

Contextualization within Imidazole (B134444) Chemistry and Heterocyclic Systems

The imidazole ring is a five-membered heterocyclic system containing two non-adjacent nitrogen atoms. wikipedia.org This fundamental structure is a cornerstone of numerous biologically important molecules, including the amino acid histidine and the hormone histamine. wikipedia.org Imidazole and its derivatives are recognized for their diverse applications in medicinal chemistry, organic synthesis, and materials science. ijpsjournal.comrsc.org The chemistry of imidazoles is rich and varied, owing to the aromatic nature of the ring and the presence of both acidic and basic nitrogen atoms, which allows for a wide array of chemical transformations. wikipedia.org

2,4-Diphenyl-1H-imidazole-1-carbonitrile belongs to the broader class of substituted imidazoles. The introduction of phenyl groups at the 2 and 4 positions of the imidazole ring significantly influences its electronic properties and steric hindrance, which in turn dictates its reactivity and potential applications. The presence of the carbonitrile group at the 1-position further modifies the chemical behavior of the imidazole core, making it a unique and interesting subject of study.

Structural Features and Nomenclature of the Imidazole-1-carbonitrile Moiety

The systematic IUPAC name for this compound is this compound. This nomenclature precisely describes its molecular architecture:

Imidazole: The core is a five-membered ring with two nitrogen atoms at positions 1 and 3.

2,4-Diphenyl: Two phenyl groups are attached to the carbon atoms at positions 2 and 4 of the imidazole ring.

1H-imidazole: This indicates that the nitrogen at position 1 bears a hydrogen atom in the parent imidazole structure.

1-carbonitrile: A nitrile group (-C≡N) is attached to the nitrogen atom at position 1.

The imidazole-1-carbonitrile moiety is a key functional group that imparts specific characteristics to the molecule. The nitrile group is strongly electron-withdrawing, which influences the electron density distribution within the imidazole ring. This electronic effect can modulate the reactivity of the ring system, making it more or less susceptible to electrophilic or nucleophilic attack compared to unsubstituted or differently substituted imidazoles.

Table 1: Key Structural and Chemical Information for this compound

| Property | Value |

| Molecular Formula | C₁₆H₁₁N₃ |

| IUPAC Name | This compound |

| Core Scaffold | Imidazole |

| Key Substituents | 2-Phenyl, 4-Phenyl, 1-Carbonitrile |

| CAS Number | Not readily available |

Data compiled from general chemical knowledge and nomenclature rules.

Significance of Imidazole Carbonitrile and Diphenylimidazole Scaffolds in Advanced Chemical Synthesis and Materials Science Research

Both the imidazole carbonitrile and diphenylimidazole scaffolds are of considerable interest in various fields of chemical research.

Imidazole Carbonitrile Scaffolds: The introduction of a carbonitrile group onto the imidazole ring opens up a plethora of synthetic possibilities. Nitriles are versatile functional groups that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and tetrazoles. This makes imidazole carbonitriles valuable intermediates in the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. For instance, amino imidazole carbonitrile derivatives have been synthesized and explored for their potential antiviral activities. researchgate.net Furthermore, the electronic properties of the nitrile group can be exploited in the design of materials with specific optical or electronic properties. researchgate.net

Diphenylimidazole Scaffolds: The presence of two phenyl groups on the imidazole core, as seen in 2,4-diphenyl-1H-imidazole, provides a rigid and sterically defined framework. nih.gov This structural feature is advantageous in the design of molecules that can interact with biological targets with high specificity. nbinno.com Diphenylimidazole derivatives have been investigated for a range of pharmacological activities. nbinno.comscirp.org In materials science, the diphenylimidazole scaffold is utilized in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. The phenyl groups can be further functionalized to tune the photophysical and electronic properties of the resulting materials. rsc.org

The combination of these two significant scaffolds in this compound results in a molecule with a unique set of properties and a wide potential for application in both synthetic chemistry and materials science. The continued exploration of its synthesis and reactivity is expected to yield novel compounds and materials with valuable properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

76849-20-2 |

|---|---|

Molecular Formula |

C16H11N3 |

Molecular Weight |

245.28 g/mol |

IUPAC Name |

2,4-diphenylimidazole-1-carbonitrile |

InChI |

InChI=1S/C16H11N3/c17-12-19-11-15(13-7-3-1-4-8-13)18-16(19)14-9-5-2-6-10-14/h1-11H |

InChI Key |

WLBYAIHEZVGJNI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C(=N2)C3=CC=CC=C3)C#N |

Origin of Product |

United States |

Chemical Reactivity, Mechanistic Studies, and Transformation Pathways of 2,4 Diphenyl 1h Imidazole 1 Carbonitrile

Reactivity of the Cyano Group (C≡N) in Imidazole-1-carbonitriles

The electrophilic nature of the nitrile carbon allows for a variety of nucleophilic addition reactions. A notable example of this reactivity is seen in the copper-stimulated alcoholysis of related dicyanoimidazole compounds. mdpi.comresearchgate.net In the presence of a Cu(II) catalyst and an alcohol solvent (such as methanol or ethanol), one of the cyano groups undergoes a nucleophilic addition of an alcohol molecule. mdpi.comresearchgate.net This process, known as alcoholysis, results in the formation of a carboximidate (or imidate) group, where the nitrile is transformed into a chelating ligand that can coordinate with the metal center. mdpi.comresearchgate.net

This transformation is significant as the Lewis acidity of the metal center plays a crucial role in activating the cyano group for the nucleophilic attack by the alcohol. mdpi.com The resulting imidate can then act as a bidentate ligand, coordinating with the copper ion through both the imidazole (B134444) nitrogen and the newly formed imidate nitrogen, creating a stable five-membered chelating ring. mdpi.comresearchgate.net While this specific reaction has been detailed for 4,5-dicyano-1-methylimidazole, the underlying principle of metal-catalyzed nucleophilic addition of alcohols is directly applicable to the N-1 cyano group of 2,4-Diphenyl-1H-imidazole-1-carbonitrile.

Table 1: Copper-Stimulated Alcoholysis of a Cyano Group on an Imidazole Ring

| Reactant | Catalyst/Solvent | Product Functional Group | Key Observation |

|---|---|---|---|

| 4,5-dicyano-1-methylimidazole | CuX₂ (X = Cl, Br) / Alcohol (MeOH, EtOH) | Carboximidate (Imidate) | Formation of a five-membered chelating ring with the Cu(II) center. mdpi.comresearchgate.net |

The cyano group is susceptible to hydrolysis under both acidic and basic conditions, a fundamental reaction of nitriles. libretexts.org This process typically proceeds in two stages: initial conversion to a primary amide, followed by further hydrolysis to a carboxylic acid and ammonia (B1221849) (or an amine).

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack the carbon, leading to the formation of an amide after tautomerization. libretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile like the hydroxide (B78521) ion attacks the nitrile carbon. The resulting intermediate is then protonated by water to yield the amide.

For this compound, hydrolysis would lead first to the formation of 2,4-diphenyl-1H-imidazole-1-carboxamide and subsequently to 2,4-diphenyl-1H-imidazole and carboxylic acid derivatives. Other related transformations include reduction of the nitrile group, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), to yield a primary amine. libretexts.org

Electrophilic and Nucleophilic Reactions of the Imidazole Ring System

The imidazole ring itself is an aromatic heterocycle with a rich and varied reactivity profile. It is generally considered an electron-rich system, making it susceptible to electrophilic attack. globalresearchonline.netnih.gov However, the reactivity is modulated by the substituents present.

Electrophilic Substitution: In a typical imidazole ring, electrophilic substitution preferentially occurs at the C-4 or C-5 positions, which are more electron-rich compared to the C-2 position. globalresearchonline.netnih.govuobabylon.edu.iq The phenyl groups at the C-2 and C-4 positions in the target molecule are also subject to electrophilic substitution. However, the presence of the strongly electron-withdrawing carbonitrile group at the N-1 position deactivates the entire imidazole ring system towards electrophilic attack. This deactivation makes electrophilic substitution reactions significantly more difficult compared to unsubstituted or alkyl-substituted imidazoles.

Nucleophilic Substitution: Nucleophilic substitution on an imidazole ring is generally uncommon unless there are strongly electron-withdrawing groups attached to the ring carbons. globalresearchonline.netrsc.org The N-1 carbonitrile group, while deactivating the ring for electrophilic attack, does not directly activate the ring carbons (C-2, C-4, C-5) for nucleophilic substitution in the same way a nitro group would. Therefore, nucleophilic substitution reactions on the imidazole ring of this compound are not expected to be favorable under normal conditions.

Photochemical Behavior and Photostability of Imidazole Carbonitriles

The photochemical properties of imidazole derivatives are of significant interest due to their presence in many biological systems and functional materials. The photostability and excited-state behavior are highly dependent on the molecule's structure and its environment.

Upon absorption of UV light, imidazole carbonitriles are promoted to an electronically excited state. The subsequent relaxation back to the ground state can occur through various pathways, including fluorescence, intersystem crossing to a triplet state, and non-radiative decay. Studies on related imidazole derivatives provide insight into these complex processes. For instance, investigations into rhenium-imidazole complexes have shown that optically populated singlet charge-transfer states can undergo extremely rapid (femtosecond-scale) intersystem crossing to form hot triplet states. nih.gov These triplet states then equilibrate and relax over picoseconds through convoluted electronic and vibrational steps. nih.gov

For molecules like this compound, the presence of the extensive π-conjugated system involving the imidazole and phenyl rings suggests that π-π* transitions will be significant. The photostability of such compounds can be influenced by substituents. For example, in the closely related 2,4,5-triphenylimidazole (lophine), it is known that substitution at the N-1 position can impact photostability and prevent photo-oxidation reactions. rsc.org

In protic solvents like water, the photochemistry of imidazole derivatives can become more complex. Quantum-chemical calculations on 4-aminoimidazole-5-carbonitrile (AICN), an analogous compound, have revealed a specific mechanism for its high photostability in aqueous environments. researchgate.net This mechanism involves an "electron-driven proton relay." researchgate.net

Upon photoexcitation, a charge transfer to the solvent can occur, followed by the formation of a hydronium ion (H₃O⁺). researchgate.net A subsequent, rapid second proton transfer to an adjacent water molecule leads to a conical intersection, which is an ultrafast pathway for the molecule to return to its electronic ground state without undergoing chemical alteration. researchgate.net This efficient, non-destructive relaxation pathway, facilitated by the surrounding water molecules, is thought to be responsible for the photostability of analogous organic molecules in aqueous solutions. researchgate.net This electron-driven proton relay could be a relevant deactivation pathway for this compound in similar environments.

Table 2: Summary of Potential Photochemical Pathways for Imidazole Carbonitriles

| Pathway | Description | Influencing Factors | Potential Outcome |

|---|---|---|---|

| Excited State Relaxation | Decay from an excited singlet state back to the ground state. | Solvent, Substituents | Fluorescence, Non-radiative decay, Intersystem crossing to triplet state. nih.gov |

| Photo-oxidation | Reaction with oxygen in the excited state. | N-1 substitution can enhance photostability. rsc.org | Degradation of the molecule. |

| Electron-Driven Proton Relay | Ultrafast deactivation in protic solvents involving proton transfer to solvent molecules. researchgate.net | Presence of water or other protic solvents. | High photostability in aqueous media. researchgate.net |

Pericyclic Reactions and Cycloadditions Involving Imidazole Carbonitrile Derivatives

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a powerful tool in organic synthesis for the construction of complex cyclic systems. While specific experimental data on the participation of this compound in such reactions is not extensively documented, the electronic nature of the molecule suggests several potential modes of reactivity, particularly in cycloaddition reactions.

The N-cyano group, being an electron-withdrawing substituent, can influence the reactivity of the imidazole ring in Diels-Alder reactions. Theoretical studies on related N-cyano-1-azadienes have shown that the cyano group can promote intramolecular aza-Diels-Alder reactions, making them more feasible. researchgate.net In these reactions, the N-cyano-azadiene acts as the diene component. It is conceivable that a derivative of this compound, appropriately functionalized to contain a dienophile, could undergo an intramolecular Diels-Alder reaction. nih.govresearchgate.netmasterorganicchemistry.com

Furthermore, the nitrile functionality itself can participate as a 2π component in cycloadditions. Unactivated cyano groups have been shown to act as dienophiles in intramolecular Diels-Alder reactions, a transformation termed a "cyano Diels-Alder" reaction. mit.edu This suggests that this compound could potentially react with a suitable diene, although the aromaticity of the imidazole ring would need to be overcome, likely requiring high temperatures or the presence of a catalyst.

Another important class of pericyclic reactions is the 1,3-dipolar cycloaddition. While the imidazole ring itself is not a classic 1,3-dipole, it is possible to generate reactive intermediates from imidazole derivatives that can participate in such reactions. For instance, the N-cyano group could potentially be transformed into a nitrile imine or a related 1,3-dipole under specific conditions, which could then react with various dipolarophiles.

| Reaction Type | Potential Role of this compound Derivative | Key Influencing Factor | Expected Product Type |

| Intramolecular Diels-Alder | Diene or Dienophile | Functionalization with a corresponding reaction partner | Fused heterocyclic systems |

| 1,3-Dipolar Cycloaddition | Precursor to a 1,3-dipole | Transformation of the N-cyano group | Novel heterocyclic adducts |

Oxidative Transformations and Redox Chemistry of Imidazole Derivatives

The redox behavior of imidazole derivatives is a critical aspect of their chemistry, with implications in various fields, including materials science and medicinal chemistry. The presence of both electron-rich phenyl groups and the electron-withdrawing cyano group in this compound suggests a complex and potentially rich redox chemistry.

Electrochemical studies on related heterocyclic systems provide insights into the potential oxidative and reductive pathways. The electrochemical reduction of aromatic and heteroaromatic nitriles has been a subject of interest. For instance, the electrochemical reduction of 3-cyano-1-methylpyridinium iodide, a nicotinamide adenine dinucleotide (NAD) model compound, has been studied, demonstrating the susceptibility of the cyano group and the heterocyclic ring to reduction. acs.org It is plausible that the N-cyano group in this compound could undergo reductive cleavage or transformation under suitable electrochemical conditions.

Conversely, the imidazole ring and the phenyl substituents can be susceptible to oxidation. The electrochemical cyanation of unprotected N-heterocycles like indoles, pyrroles, and imidazoles has been achieved, indicating that the imidazole ring can be oxidized under certain conditions. gre.ac.uk The redox potentials of cyanoarenes have been investigated, and it is known that the cyano group can influence the oxidation and reduction potentials of the aromatic system. researchgate.netacs.org

The development of redox-switchable N-heterocyclic carbenes (NHCs), where the electronic properties of the carbene are modulated by the redox state of a tethered group, further highlights the potential for intricate redox chemistry in imidazole-containing systems. rsc.org While this compound is not an NHC, the principles of electronic communication between substituents and the imidazole core are relevant. The oxidative stability of a molecule is a key parameter, and while specific data for the target compound is unavailable, the general principles of lipid formulation stability suggest that moieties prone to oxidation can be managed. researchgate.net

| Redox Process | Potential Site of Reaction | Influencing Factors | Potential Products |

| Reduction | N-cyano group, Imidazole ring | Electrode potential, Solvent, Supporting electrolyte | Imidazole, Dihydroimidazole derivatives, Amines |

| Oxidation | Imidazole ring, Phenyl groups | Electrode potential, Oxidizing agent | Oxidized imidazole derivatives, Phenolic compounds |

Supramolecular Interactions and Self-Assembly Propensities

The ability of molecules to form ordered, non-covalently bonded assemblies is fundamental to supramolecular chemistry and materials science. The structure of this compound, with its multiple potential interaction sites, suggests a strong propensity for self-assembly and the formation of intricate supramolecular architectures.

π-π Stacking Interactions: The presence of two phenyl groups provides ample opportunity for π-π stacking interactions, which are a major driving force in the self-assembly of aromatic molecules. These interactions can occur between the phenyl rings of adjacent molecules or between a phenyl ring and an imidazole ring. The geometry of these interactions (e.g., face-to-face, edge-to-face) will depend on the steric and electronic factors of the substituents. In the crystal structure of 1-(2,6-diisopropylphenyl)-1H-imidazole, while aryl-aryl distances were outside the accepted range for π-stacking, close contacts between the imidazole ring and C-H bonds of the neighboring molecule were observed, indicating the importance of a combination of weak interactions. nih.gov The co-crystallization of different calix nih.govarene conformations is driven by intermolecular interactions, where dispersion forces dominate. mdpi.com

Other Non-Covalent Interactions: In addition to hydrogen bonding and π-π stacking, other non-covalent forces such as dipole-dipole interactions involving the polar cyano group can play a significant role in the supramolecular assembly. The interplay of these various interactions can lead to the formation of diverse and complex solid-state structures, including co-crystals. nih.govnih.gov The study of intermolecular interactions in such systems is crucial for understanding and predicting their physical and chemical properties. researchgate.netmdpi.com

| Interaction Type | Potential Participating Groups | Significance in Supramolecular Assembly |

| C-H···N Hydrogen Bonding | C-H (imidazole, phenyl) and N (imidazole, cyano) | Directional interactions contributing to crystal packing |

| C-H···π Interactions | C-H (imidazole, phenyl) and π-systems (phenyl, imidazole) | Stabilization of the crystal lattice |

| π-π Stacking | Phenyl-phenyl, Phenyl-imidazole | Formation of columnar or layered structures |

| Dipole-Dipole Interactions | Cyano group | Influence on molecular alignment and packing density |

Advanced Spectroscopic and Structural Elucidation of 2,4 Diphenyl 1h Imidazole 1 Carbonitrile

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By measuring the absorption or scattering of electromagnetic radiation, specific functional groups can be identified, providing a molecular "fingerprint."

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.).

For 2,4-Diphenyl-1H-imidazole-1-carbonitrile, the FT-IR spectrum is expected to display several characteristic absorption bands that confirm the presence of its key structural components. The most diagnostic of these is the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-to-strong band in the 2260–2220 cm⁻¹ region. rsc.org The presence of the imidazole (B134444) and phenyl rings gives rise to a complex set of bands. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the rings are expected in the 1615–1450 cm⁻¹ range. rsc.orgresearchgate.net Out-of-plane C-H bending vibrations for the phenyl groups would provide information on their substitution pattern and typically appear as strong bands in the 900–675 cm⁻¹ region.

Table 1: Predicted FT-IR Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100–3000 | Medium-Weak |

| Nitrile (C≡N) | Stretching | 2260–2220 | Sharp, Medium |

| Aromatic C=C / Imidazole C=N | Stretching | 1615–1450 | Medium-Strong |

Note: Data are predictive and based on characteristic frequencies for the specified functional groups.

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, symmetric and non-polar bonds often produce strong Raman signals.

In the analysis of this compound, the nitrile (C≡N) stretch, while visible in IR, is expected to be particularly strong and sharp in the Raman spectrum due to the polarizability of the triple bond. Likewise, the symmetric "breathing" modes of the phenyl rings, which involve the entire ring expanding and contracting, typically give rise to intense Raman signals around 1000 cm⁻¹. The imidazole ring vibrations would also contribute to the unique Raman fingerprint of the molecule, aiding in its definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei, providing rich information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons and the single proton on the imidazole ring.

The proton at the 5-position of the imidazole ring (H-5) is expected to appear as a singlet in a distinct region of the spectrum, typically between δ 7.0 and 8.0 ppm for similar imidazole structures. researchgate.net The protons of the two phenyl groups will appear as complex multiplets in the aromatic region (approximately δ 7.2–8.2 ppm). rsc.orgresearchgate.net The protons on the phenyl ring at the 2-position are likely to be shifted further downfield compared to those on the phenyl ring at the 4-position due to the electronic effects of the adjacent nitrile-substituted nitrogen atom. Integration of the signals would confirm the ratio of protons, with the H-5 singlet integrating to one proton and the collective aromatic signals integrating to ten protons.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl H (C2-Ph, C4-Ph) | 7.20–8.20 | Multiplet (m) | 10H |

Note: Data are predictive and based on typical chemical shifts for protons in similar chemical environments. rsc.orgresearchgate.net

¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, revealing the carbon skeleton. For this compound, distinct signals are expected for the imidazole ring carbons, the phenyl ring carbons, and the nitrile carbon.

The carbon of the nitrile group (C≡N) is expected to appear in a characteristic range of δ 115–120 ppm. The three carbons of the imidazole ring (C-2, C-4, and C-5) will have distinct chemical shifts, typically in the δ 120–150 ppm range. nih.govrsc.org The carbon attached to two nitrogen atoms (C-2) is generally the most downfield of the ring carbons. rsc.org The aromatic carbons of the two phenyl rings will resonate in the approximate range of δ 125–140 ppm. rsc.orgrsc.org The quaternary (ipso) carbons, which are directly attached to the imidazole ring, can often be distinguished by their lower intensity.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Nitrile (-C≡N) | 115–120 |

| Phenyl C-H | 125–131 |

| Imidazole C-5 | 120–128 |

| Phenyl C-ipso | 130–138 |

| Imidazole C-4 | 135–145 |

Note: Data are predictive and based on typical chemical shifts for carbons in similar chemical environments. rsc.orgnih.govrsc.org

While 1D NMR provides foundational information, 2D NMR experiments are essential for unambiguously connecting the atoms within the molecular framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this molecule, COSY would show correlations between adjacent protons on the phenyl rings, helping to trace the connectivity within each aromatic system. No correlation would be seen for the H-5 singlet, confirming it is an isolated spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would show a cross-peak connecting the H-5 signal to the C-5 carbon signal. It would also correlate each aromatic proton signal with its corresponding phenyl carbon signal, confirming their direct attachments.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range connectivity (typically over two or three bonds) between protons and carbons. Key expected HMBC correlations for this compound would include:

A correlation from the H-5 proton to the C-4 carbon and the ipso-carbon of the phenyl group at C-4.

Correlations from the ortho-protons of the C-4 phenyl ring to both C-4 and C-5 of the imidazole ring.

Correlations from the ortho-protons of the C-2 phenyl ring to the C-2 carbon of the imidazole ring.

A potential correlation from the protons on the C-2 phenyl ring to the nitrile carbon, confirming the N-1 substitution pattern.

Together, these 2D NMR experiments provide an interlocking web of correlations that allows for the complete and confident assignment of the molecular structure of this compound. ipb.pt

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound (C₁₆H₁₁N₃), the exact molecular weight is 245.0953 g/mol . In a mass spectrum, this would be observed as the molecular ion peak (M⁺•) at an m/z (mass-to-charge ratio) of 245.

Common fragmentation processes for organic molecules include heterolytic cleavage, homolytic cleavage (alpha cleavage), and rearrangements. youtube.com For this specific molecule, likely fragmentation events would be:

Loss of the cyano radical: A primary fragmentation pathway would be the cleavage of the N-CN bond, resulting in a fragment with an m/z of 219 (M-26) corresponding to the 2,4-diphenyl-1H-imidazolyl cation.

Loss of a phenyl group: Cleavage of a phenyl group from the imidazole core would lead to a fragment at m/z 168 (M-77).

Loss of benzonitrile (B105546): Fragmentation could also involve the loss of a benzonitrile molecule (C₆H₅CN) from the C2 position, leading to a fragment at m/z 142.

Cleavage of the imidazole ring: While the imidazole ring is relatively stable, high-energy ionization can induce ring opening and fragmentation, though this typically results in less abundant ions compared to the loss of substituents. nih.gov

| Proposed Fragment Ion | m/z (Mass/Charge Ratio) | Corresponding Neutral Loss |

|---|---|---|

| [C₁₆H₁₁N₃]⁺• (Molecular Ion) | 245 | - |

| [C₁₅H₁₁N₂]⁺ | 219 | •CN |

| [C₁₀H₇N₃]⁺• | 169 | C₆H₄ |

| [C₁₀H₆N₂]⁺ | 168 | •C₆H₅ |

| [C₉H₇N]⁺• | 117 | C₇H₄N₂ |

| [C₆H₅]⁺ | 77 | C₁₀H₆N₃ |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

Electronic spectroscopy provides insight into the electronic structure of a molecule by probing the transitions between different energy levels. The conjugated system of this compound, which includes two phenyl rings and the imidazole moiety, is expected to give rise to distinct absorption bands in the ultraviolet-visible (UV-Vis) region.

Studies on structurally related diphenyl-imidazole compounds confirm that these molecules are photoactive. For instance, 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol (B47542) exhibits absorption peaks around 340 nm and 406 nm, which are attributed to π→π* electronic transitions within the extensive conjugated system. researchgate.net Similarly, other complex imidazole derivatives are known to absorb in the UV-Vis range and are often fluorescent. semanticscholar.orgresearchgate.net

For this compound, the primary electronic transitions would be of the π→π* type, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The presence of the carbonitrile group, an electron-withdrawing group, may slightly modulate the energy of these transitions compared to the unsubstituted 2,4-diphenyl-1H-imidazole. The compound is likely to exhibit strong absorption in the UVA range (approximately 300-400 nm).

Given that many imidazole derivatives with extensive aromatic substitution are fluorescent, it is plausible that this compound also exhibits fluorescence. semanticscholar.org Upon absorption of a photon and promotion to an excited singlet state (S₁), the molecule can relax to the ground state (S₀) by emitting a photon. This emission would typically occur at a longer wavelength (lower energy) than the absorption, a phenomenon known as the Stokes shift.

| Spectroscopic Technique | Expected Observation | Associated Electronic Transition |

|---|---|---|

| UV-Vis Absorption | Major absorption band(s) in the 300-400 nm range | π→π* |

| Fluorescence Emission | Emission at a wavelength longer than the absorption maximum | S₁ → S₀ |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the detailed analysis of bond lengths, bond angles, molecular conformation, and intermolecular interactions that dictate the crystal packing.

The molecular structure of substituted imidazoles is typically non-planar due to steric hindrance between the substituent groups. nih.govresearchgate.net In this compound, the phenyl rings at the C2 and C4 positions are expected to be twisted out of the plane of the central imidazole ring. This rotation is quantified by the dihedral or torsion angles between the planes of the rings.

Crystal structures of analogous compounds, such as 2-(4-Chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole and 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol, show significant dihedral angles between the imidazole and phenyl rings, often ranging from 30° to 70°. nih.govresearchgate.netnih.govresearchgate.net This twisting minimizes steric repulsion between the ortho-hydrogens of the phenyl groups and the atoms of the imidazole ring. The phenyl rings themselves are also typically twisted relative to each other. nih.gov The specific conformation and torsion angles are a balance between maximizing π-conjugation (which favors planarity) and minimizing steric strain (which favors twisting).

| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 2-(4-Chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole | Imidazole | Phenyl at C4/C5 | 30.03 | nih.govresearchgate.net |

| 2-(4-Chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole | Imidazole | Phenyl at C4/C5 | 67.49 | nih.govresearchgate.net |

| 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol | Imidazole | Phenyl at C4/C5 | 42.51 | nih.govresearchgate.net |

| 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol | Imidazole | Phenyl at C2 | 56.92 | nih.govresearchgate.net |

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent intermolecular interactions. In the absence of a strong hydrogen bond donor (like an N-H group), the crystal packing of this compound would be directed by weaker interactions. researchgate.net

C–H···N Interactions: Weak hydrogen bonds between the hydrogen atoms of the phenyl rings (C-H) and the nitrogen atoms of the imidazole ring or the carbonitrile group are expected to be significant. These interactions play a crucial role in the packing of many nitrogen-containing heterocyclic compounds. mdpi.com

π–π Stacking: The planar aromatic systems of the phenyl and imidazole rings can interact through π–π stacking. This can occur in either a face-to-face or an offset (displaced) arrangement. The twisted nature of the molecule might favor offset stacking between rings of adjacent molecules.

C–H···π Interactions: The electron-rich π systems of the aromatic rings can act as acceptors for weak hydrogen bonds from C-H groups of neighboring molecules. nih.gov

| Interaction Type | Description |

|---|---|

| C–H···N | Weak hydrogen bond between a phenyl C-H and a nitrogen atom (imidazole or nitrile). |

| π–π Stacking | Interaction between the aromatic π-systems of phenyl and/or imidazole rings. |

| C–H···π | Interaction between a C-H bond and the face of an aromatic ring. |

| Dipole-Dipole | Electrostatic interaction between the permanent dipoles of the carbonitrile groups. |

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the crystal packing environment. The analysis generates two-dimensional "fingerprint plots" that summarize the types and relative contributions of different intermolecular contacts. nih.gov

For this compound, a Hirshfeld analysis would be expected to reveal the following:

C···H/H···C Contacts: These contacts, corresponding to C–H···π interactions and general van der Waals forces, would also be a major contributor. They appear as characteristic "wings" in the 2D fingerprint plot.

N···H/H···N Contacts: These interactions, representing the C–H···N hydrogen bonds, would be visible as distinct spikes in the fingerprint plot. Their percentage contribution would highlight the importance of these interactions in the crystal packing. doaj.org

The analysis quantitatively partitions the crystal environment, providing a percentage contribution for each type of interaction, which helps to rank their importance in stabilizing the crystal structure. nih.govdoaj.org

| Contact Type | Predicted Contribution | Interaction Represented |

|---|---|---|

| H···H | Largest percentage | van der Waals forces |

| C···H / H···C | Significant percentage | C–H···π interactions |

| N···H / H···N | Moderate percentage | C–H···N hydrogen bonds |

| C···C | Minor percentage | π–π stacking |

| N···C / C···N | Minor percentage | Interactions involving nitrile and imidazole rings |

Based on the analysis of the provided search results, it is not possible to generate the requested article on the computational and theoretical investigations of “this compound.”

The search results contain information on a variety of other imidazole derivatives, including different substitution patterns (e.g., 2-methyl-4-nitro-1-phenyl-1H-imidazole-5-carbonitrile, 1,5-diphenyl-2,4-disubstituted-1H-imidazoles, and 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole). However, none of the provided sources contain the specific quantum chemical calculations, such as geometry optimization, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, global chemical reactivity descriptors, or charge density distribution analysis, for the exact compound “this compound.”

Generating the article as per the detailed and strict outline provided by the user requires specific numerical data, research findings, and data tables that are absent in the available search results. To adhere to the instructions of providing scientifically accurate content focused solely on the requested compound, the article cannot be written.

Computational and Theoretical Investigations of 2,4 Diphenyl 1h Imidazole 1 Carbonitrile

Theoretical Modeling of Reaction Mechanisms and Energy Profiles

No specific theoretical studies modeling the reaction mechanisms or detailing the energy profiles for the synthesis or reactions of 2,4-Diphenyl-1H-imidazole-1-carbonitrile have been found in the reviewed literature. Computational investigations on other imidazole (B134444) derivatives have explored reaction pathways, but these are not applicable to the target compound. acs.org

Solvent Effects on Spectroscopic Properties and Electronic Polarization

There is no published research detailing the effects of different solvents on the spectroscopic properties (solvatochromism) or the electronic polarization of this compound. Such studies are crucial for understanding how the molecule interacts with its environment but have not been performed for this specific compound.

Theoretical Exploration of Optical Properties

Linear Optical Properties (e.g., UV-Vis Absorption Maxima)

A theoretical exploration of the linear optical properties, such as the calculation of UV-Vis absorption maxima using methods like TD-DFT, has not been reported for this compound. While studies on similar molecules exist, the data is not transferable. researchgate.net

Non-linear Optical (NLO) Properties and Potential Applications

Computational analysis of the non-linear optical (NLO) properties, including the calculation of hyperpolarizabilities (β, γ), for this compound is absent from the scientific literature. Many imidazole derivatives are investigated for their NLO potential, but specific findings for the target molecule are not available. semanticscholar.orgresearchgate.netnih.gov

Applications in Advanced Materials and Chemical Synthesis

Role as a Versatile Building Block and Intermediate in Organic Synthesis

The imidazole (B134444) core is a fundamental scaffold in organic synthesis, offering a platform for constructing more elaborate molecular architectures. rsc.orgresearchgate.net The presence of multiple reaction sites and the stability of the aromatic ring make imidazole derivatives, including 2,4-Diphenyl-1H-imidazole-1-carbonitrile, valuable as intermediates and building blocks. orgsyn.org

The 2,4-diphenyl-1H-imidazole framework serves as a robust starting point for the synthesis of fused heterocyclic systems. Imidazole derivatives are known precursors for creating bridgehead nitrogen heterocycles such as imidazo[1,2-a]pyridines and imidazothiazoles. rsc.orgnih.govacs.org The synthesis of these complex systems often involves the strategic formation of new carbon-nitrogen or carbon-sulfur bonds originating from the imidazole core.

While specific examples detailing the cyclization reactions of this compound are not extensively documented, the reactivity of the N-cyano group suggests its potential utility in such transformations. N-cyanoimidazoles can act as condensing agents, facilitating the formation of phosphodiester bonds, which highlights the electrophilic nature of the cyano-carbon. nih.gov This reactivity could theoretically be harnessed in cycloaddition or annulation reactions to build polycyclic structures fused to the imidazole ring.

In the context of targeted molecular design, a synthon is a conceptual unit that aids in the strategic planning of a synthesis. This compound can be viewed as a multifunctional synthon. The 2,4-diphenyl-imidazole moiety provides a rigid, sterically defined, and electronically rich core that is present in many biologically active molecules. nih.govresearchgate.net The carbonitrile group at the N1 position acts as a reactive handle and an activating group.

This N-cyano group can serve as a mild and efficient electrophilic cyanating agent, capable of transferring a "CN+" equivalent to a variety of nucleophiles, including amines, thiols, and carbanions. acs.org This allows for the precise introduction of a cyano group or its subsequent conversion into other functionalities like guanidines. acs.org This dual role—providing a core structural scaffold and a site for controlled chemical modification—makes it a valuable tool for creating libraries of complex molecules for applications in drug discovery and materials science.

Application in Functional Materials Research

The unique electronic and structural properties of substituted imidazoles make them attractive candidates for the development of advanced functional materials.

Imidazole-based organic dyes have been extensively investigated as sensitizers in Dye-Sensitized Solar Cells (DSSCs) due to their favorable optical and electronic properties. nih.gov These dyes typically feature a donor-π-acceptor (D-π-A) architecture, where the imidazole ring can function as part of the electron-donating segment or as a component of the π-conjugated bridge that facilitates charge separation. nih.govsamipubco.com

The 2,4-diphenyl-imidazole core can act as an auxiliary donor, enhancing the light-harvesting capabilities of the dye. samipubco.com Modifications at the N1 position, as well as at the phenyl rings, allow for the fine-tuning of the dye's absorption spectrum and energy levels (HOMO/LUMO) to optimize electron injection into the semiconductor (e.g., TiO₂) conduction band. nih.govekb.eg While this compound itself has not been specifically reported as a DSSC sensitizer, related imidazole derivatives have shown promising performance.

Table 1: Performance of Selected Imidazole-Based Dyes in DSSCs Data compiled from various research findings to illustrate the potential of the imidazole scaffold.

| Dye Code | Jsc (mA cm⁻²) | Voc (mV) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) | Source |

| PP3 (Alkyl chain at N1) | 3.75 | 0.73 | 73.9 | 2.01 | ekb.eg |

| PP2 (Nitrobenzene at N1) | 1.59 | 0.08 | 61.6 | 0.96 | ekb.eg |

| Dye 1 (1-alkyl-1H-imidazole spacer) | - | - | - | 3.06 - 6.35 | nih.gov |

This table is for illustrative purposes and shows the performance of related imidazole structures, not the specific subject compound.

Imidazolium (B1220033) salts are a cornerstone in the field of ionic liquids (ILs) due to their high thermal stability, tunable solubility, and catalytic activity. researchgate.netresearchgate.net The standard synthesis of these ILs involves the quaternization of a tertiary nitrogen atom in the imidazole ring, typically through N-alkylation. nih.govnih.gov The resulting imidazolium cation is then paired with a suitable anion.

The use of this compound as a direct precursor for ionic liquids is not a conventional route, as the N-cyano group would need to be converted into another functional group (e.g., an alkyl group) to form a stable imidazolium cation. However, the underlying diphenyl-imidazole scaffold is suitable for creating sterically hindered and thermally stable ILs once appropriately functionalized.

In polymer science, imidazole derivatives are incorporated into polymer chains to impart specific properties such as thermal stability, conductivity, or catalytic activity. nih.gov The carbonitrile group in this compound could potentially be utilized in polymerization reactions, for instance, through hydrolysis to a carboxylic acid or reduction to an amine, which could then serve as monomers for polyamides or polyimides.

Organic molecules with extended π-conjugated systems are of great interest for nonlinear optical (NLO) applications due to their large and rapid NLO responses. Triaryl-substituted imidazoles fit this profile, and their NLO properties have been a subject of investigation. semanticscholar.orgmalayajournal.org These materials can alter the properties of light, which is crucial for technologies like optical switching and frequency conversion.

Research on 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, a compound structurally very similar to the subject molecule, has demonstrated significant third-order NLO properties. semanticscholar.orgresearchgate.net The high degree of π-electron delocalization across the three phenyl rings and the imidazole core leads to substantial molecular hyperpolarizabilities. The NLO characteristics are typically measured using the Z-scan technique, which quantifies key parameters such as the nonlinear absorption coefficient and the nonlinear refractive index. researchgate.net The study on the phenol (B47542) derivative revealed a negative sign for the nonlinear refractive index (n₂), indicating a self-defocusing optical effect. researchgate.net These findings suggest that the 2,4-diphenyl-imidazole scaffold is a promising core for the design of new NLO materials.

Table 2: Experimental Third-Order NLO Properties of a Structurally Related Triaryl Imidazole Data for 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol.

| Parameter | Symbol | Value | Source |

| Nonlinear Absorption Coefficient | β | 4.044 × 10⁻¹ cmW⁻¹ | researchgate.net |

| Nonlinear Refractive Index | n₂ | 2.89 × 10⁻⁶ cm²W⁻¹ | researchgate.net |

| Third-Order Susceptibility | χ⁽³⁾ | 2.2627 × 10⁻⁶ esu | researchgate.net |

Coordination Chemistry and Ligand Design

Formation of Metal Complexes with Transition Metals

No information was found regarding the formation of metal complexes between this compound and transition metals.

Investigation of Ligand-Metal Interactions and Complex Stability

There is no available research on the ligand-metal interactions or the stability of complexes involving this compound.

Significance in Prebiotic Chemistry and Origin of Life Studies

Role as Plausible Precursors for Purine (B94841) Nucleobases and Nucleotides

No studies were found that investigate or suggest a role for this compound as a precursor for purine nucleobases or nucleotides in the context of prebiotic chemistry or origin of life studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.